t-Boc-N-amido-PEG10-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-amido-PEG10-NHS ester typically involves the reaction of Boc-NH-PEG10-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the NHS ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Analyse Des Réactions Chimiques

Types of Reactions

t-Boc-N-amido-PEG10-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amino groups to form stable amide bonds.

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)

Conditions: Anhydrous conditions, typically in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major product formed from the reaction of this compound with primary amines is a PEGylated amide, which is a key intermediate in the synthesis of PROTACs.

Applications De Recherche Scientifique

Bioconjugation

Overview : Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or peptides, to other molecules to enhance their functionality or stability.

Mechanism : The NHS ester in t-Boc-N-amido-PEG10-NHS ester reacts with primary amines (-NH2) on proteins or peptides, forming stable amide bonds. This reaction occurs under mild conditions, making it suitable for sensitive biomolecules .

Applications :

- Protein Labeling : Used to attach fluorescent dyes or other labels to proteins for tracking and imaging studies.

- Peptide Modification : Enhances the solubility and stability of peptides in physiological environments .

Drug Development

Overview : In pharmaceutical research, the modification of therapeutic agents through PEGylation improves their pharmacokinetic properties.

Benefits of PEGylation :

- Increased Solubility : The hydrophilic nature of PEG enhances the water solubility of drugs, which is crucial for their bioavailability.

- Reduced Immunogenicity : PEGylation can mask antigenic sites on proteins, decreasing immune responses and prolonging circulation time in the bloodstream .

Case Studies :

- Therapeutic Proteins : Research has shown that PEGylated proteins exhibit improved half-lives and reduced clearance rates compared to their non-PEGylated counterparts .

- Peptide Drugs : The use of this compound has been reported in the development of peptide-based drugs that require enhanced stability and solubility .

Drug Delivery Systems

Overview : The incorporation of this compound into drug delivery systems allows for targeted delivery and controlled release of therapeutic agents.

Mechanism :

- The PEG spacer facilitates the formation of micelles or nanoparticles that can encapsulate drugs, improving their solubility and bioavailability.

- The t-Boc group can be selectively deprotected to release the active drug at the target site .

Applications :

- Targeted Therapy : Used in formulations designed to deliver drugs specifically to cancer cells while minimizing side effects on healthy tissues.

- Controlled Release Systems : Enables the gradual release of drugs over time, enhancing therapeutic efficacy while reducing dosing frequency .

Surface Modification

Overview : this compound can modify surfaces of various materials, including nanoparticles and biomaterials.

Applications :

Mécanisme D'action

t-Boc-N-amido-PEG10-NHS ester functions as a linker in PROTACs, which contain two different ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-NH-PEG4-NHS ester: A shorter PEG linker used in similar applications.

Acid-PEG10-NHS ester: Contains a carboxylic acid group instead of a Boc-protected amine.

endo-BCN-PEG12-NHS ester: A longer PEG linker with a different functional group.

Uniqueness

t-Boc-N-amido-PEG10-NHS ester is unique due to its optimal PEG length, which provides a balance between solubility and flexibility, making it highly effective in the synthesis of PROTACs.

Propriétés

Formule moléculaire |

C32H58N2O16 |

|---|---|

Poids moléculaire |

726.81 |

Nom IUPAC |

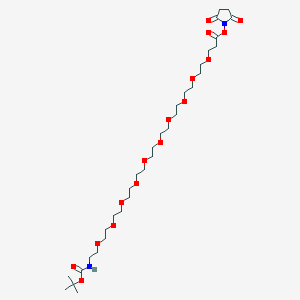

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H58N2O16/c1-32(2,3)49-31(38)33-7-9-40-11-13-42-15-17-44-19-21-46-23-25-48-27-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-30(37)50-34-28(35)4-5-29(34)36/h4-27H2,1-3H3,(H,33,38) |

Clé InChI |

ZLPCXEMYFWRCPI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

t-Boc-N-amido-PEG10-NHS ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.